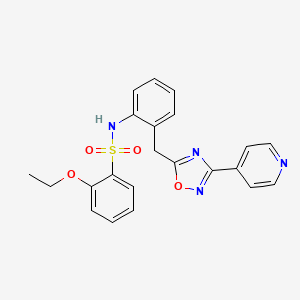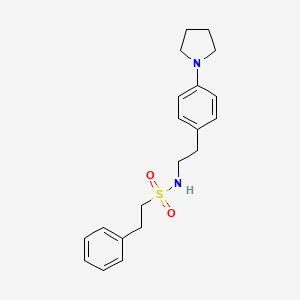![molecular formula C23H17N3O B3016134 2-(1H-benzo[d]imidazol-2(3H)-ylidene)-3-(4-benzylphenyl)-3-oxopropanenitrile CAS No. 392248-39-4](/img/structure/B3016134.png)
2-(1H-benzo[d]imidazol-2(3H)-ylidene)-3-(4-benzylphenyl)-3-oxopropanenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Comprehensive Analysis of 2-(1H-benzo[d]imidazol-2(3H)-ylidene)-3-(4-benzylphenyl)-3-oxopropanenitrile
The compound this compound, also known as 3-(benzothiazol-2-yl)-3-oxopropanenitrile, is a versatile and previously unreported compound . It can be synthesized by the reaction of ethyl 2-benzothiazolecarboxylate with acetonitrile in the presence of sodium hydride or by treatment of 2-bromoacetylbenzothiazole with potassium cyanide . The compound exhibits reactivity with heterocyclic diazonium salts, leading to the formation of various derivatives such as pyrazolo[5,1-c]-1,2,4-triazine, 1,2,4-triazolo[5,1-c]-1,2,4-triazine, and 1,2,4-triazolo[4,3-a]benzimidazole derivatives .
Synthesis Analysis
The synthesis of this compound involves convenient routes using specific reagents and conditions, resulting in the formation of various derivatives with diverse chemical properties .
Molecular Structure Analysis
The molecular structure of this compound has been characterized, and its reactivity with different diazonium salts has been studied, leading to the formation of various derivatives with distinct molecular structures .
Chemical Reactions Analysis
The compound exhibits diverse chemical reactions, including coupling with diazotized aromatic amines, cyclocondensation with hydrazine derivatives, and reaction with different carboxylic acids, resulting in the formation of a variety of derivatives with unique chemical properties and reactivities .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound have been evaluated, including its antioxidant and antimicrobial activities, thermal stability, and photophysical properties, providing insights into its potential applications in various fields .
Relevant Case Studies
The synthesized compounds have been evaluated for their antioxidant and antimicrobial activities, and their potential as antitumor agents has been investigated, demonstrating promising potencies against various cancer cell lines .
References
- Synthesis and reactivity of 3-(benzothiazol-2-yl)-3-oxopropanenitrile
- Synthesis, antioxidant, and antimicrobial activities of new 2-(1,5,6-trimethyl-1H-benzo[d]imidazole-2-carbonyl)-2,3-dihydro-1H-pyrazole-4-carbonitriles, (1,3,4-oxadiazol-2-yl)-1H-benzo[d]imidazol-5-yl)(phenyl)methanones, and (1,3,4-oxadiazol-2-yl)-1,5-dihydro-[1,2,4]triazolo[1,5-a]pyridine-8-carboni
- Synthesis, antioxidant, and antimicrobial activities of new 2-(1,5,6-trimethyl-1H-benzo[d]imidazole-2-carbonyl)-2,3-dihydro-1H-pyrazole-4-carbonitriles, (1,3,4-oxadiazol-2-yl)-1H-benzo[d]imidazol-5-yl)(phenyl)methanones, and (1,3,4-oxadiazol-2-yl)-1,5-dihydro-[1,2,4]triazolo[1,5-a]pyridine-8-carboni
- Synthesis, structural, and spectroscopic (FT-IR, NMR, and UV) Characterization of 1-(Cyclohexylmethyl)-2-(pyridin-2-yl)-1H-benzo[d]imidazole by experimental techniques and quantum chemical calculations
- Synthesis, structural, and spectroscopic (FT-IR, NMR, and UV) Characterization of 1-(Cyclohexylmethyl)-2-(pyridin-2-yl)-1H-benzo[d]imidazole by experimental techniques and quantum chemical calculations
- Synthesis, Characterization, and Antibacterial Activity of Novel (1H-Benzo[d]imidazole-2-yl)-6-(diethylamino)-3H-one-xanthene, Phenoxazine, and Oxazine
- 11H-Benzo[4,5]imidazo[1,2-a]indol-11-one as a New Precursor of Azomethine Ylides: 1,3-Dipolar Cycloaddition Reactions with Cyclopropenes and Maleimides
- The uses of ethyl 2-(1H-benzo[D]imidazol-2-yl)acetate to synthesis pyrazole, thiophene, pyridine and coumarin derivatives with antitumor activities
Applications De Recherche Scientifique
Synthesis of Heterocyclic Compounds
- Research has demonstrated the utility of this compound in synthesizing new derivatives of thieno[2,3-b]-thiophene, indicating its role in facilitating the development of molecules with potential electronic and photonic applications (Mabkhot, 2010).
Catalysis and Organic Reactions
- The compound has been highlighted in studies focusing on the formation of N-heterocyclic carbenes (NHCs) and their application in catalysis, particularly in creating cyclic boron adducts and palladium complexes, which are critical for various catalytic processes (Liu, 2016).
- It has also been identified as a versatile catalyst for transesterification and acylation reactions, showcasing its importance in synthetic organic chemistry (Grasa, 2002).
Material Science and Metal-Organic Frameworks (MOFs)
- Studies have explored the synthesis and sensing properties of Metal–Organic Frameworks (MOFs) using 1H-imidazol-4-yl-containing ligands, underlining the compound's relevance in developing new materials with potential applications in gas storage, separation, and sensing (Liu, 2018).
Corrosion Inhibition
- The compound has been part of studies assessing the corrosion inhibition mechanisms of novel benzimidazole compounds, highlighting its role in protecting metals against corrosion, which is vital for industrial applications (Chaouiki, 2020).
Mécanisme D'action
Propriétés
IUPAC Name |
(Z)-2-(1H-benzimidazol-2-yl)-3-(4-benzylphenyl)-3-hydroxyprop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17N3O/c24-15-19(23-25-20-8-4-5-9-21(20)26-23)22(27)18-12-10-17(11-13-18)14-16-6-2-1-3-7-16/h1-13,27H,14H2,(H,25,26)/b22-19- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUXRDVBRDIVABK-QOCHGBHMSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=CC=C(C=C2)C(=C(C#N)C3=NC4=CC=CC=C4N3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CC2=CC=C(C=C2)/C(=C(\C#N)/C3=NC4=CC=CC=C4N3)/O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)-5-((pyridin-2-ylmethyl)thio)-1,3,4-oxadiazole](/img/structure/B3016054.png)
![N-(4-butylphenyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B3016056.png)


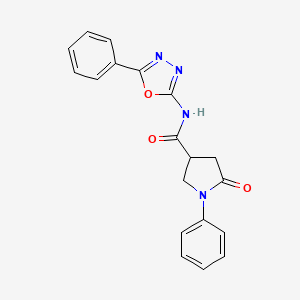
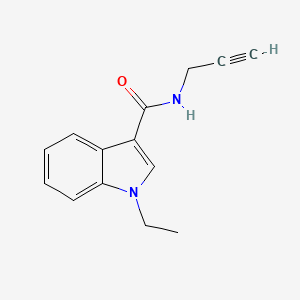
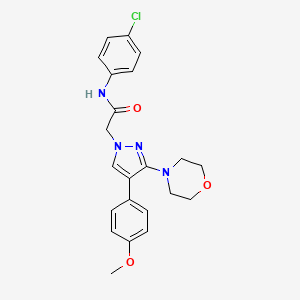

![2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-4-(3-nitrophenyl)-1,3-thiazole](/img/structure/B3016066.png)
